5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-2(4(9)12)1-10-11-3/h1H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDGXNAUOZDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Pathway
The most widely reported method involves cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate (1) with substituted hydrazines. This reaction forms the pyrazole ring and introduces the trifluoromethyl group at the 5-position.
Procedure :
-
Intermediate formation : Ethyl trifluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 130°C for 4 hours to yield ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (2).
-
Cyclization : Intermediate (2) reacts with hydrazines (e.g., phenylhydrazine, cyclohexyl hydrazine) in ethanol at 100°C for 2 hours, forming 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxylates (3a–e).
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Hydrolysis : The ester group is hydrolyzed using LiOH in tetrahydrofuran (THF)/water at 80°C, yielding carboxylic acids (4a–e).
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Amidation : The carboxylic acid reacts with SOCl₂ to form an acyl chloride, which is then coupled with amines (e.g., 4-aminopyridine) in THF with NaH as a base, producing the final carboxamide derivatives (5a–e).
Example :
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Y13 : 1-(o-methylphenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide exhibited EC₅₀ values of 13.1–21.4 mg/L against Gibberella zeae and Fusarium oxysporum.
Alternative Route via Trifluoroacetyl Diazoesters
Diazoester-Based Cyclization
A modified approach uses trifluoroacetyl diazoesters (e.g., ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate) to enhance regioselectivity.
Procedure :
-
Diazoester preparation : Ethyl trifluoroacetoacetate is treated with tosyl chloride and diazomethane.
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Cycloaddition : The diazoester reacts with ketones (e.g., acetophenone) in toluene at 60°C with Sc(OTf)₃ as a catalyst, forming 4-trifluoromethylpyrazoles.
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Amidation : The ester group is converted to carboxamide via hydrolysis and coupling with amines.
Optimization :
-
Catalysts: Sc(OTf)₃ outperformed Cu(OTf)₂ and Fe(OTf)₃, achieving 97% yield.
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Solvents: Toluene provided higher yields than THF or dioxane.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.
Procedure :
-
Microwave conditions : Arylhydrazines and ethyl 4,4,4-trifluoroacetoacetate are irradiated at 150°C for 10–15 minutes in ethanol.
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Direct amidation : The intermediate ester is hydrolyzed and coupled with amines using HATU/DIPEA in DMF under microwave irradiation.
Example :
Hydrolysis and Functionalization of Pyrazole Esters
Two-Step Ester-to-Amide Conversion
This method focuses on post-cyclization modification:
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Ester hydrolysis : Pyrazole-4-carboxylates (e.g., ethyl 1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate) are hydrolyzed with NaOH in ethanol/water.
-
Amide coupling : The resulting carboxylic acid is activated with SOCl₂ or EDCl/HOBt and reacted with amines.
Key Data :
| Compound | Amine Used | Yield (%) | Antifungal EC₅₀ (μg/mL) |
|---|---|---|---|
| 4c | 4-aminopyridine | 72 | 12.5 (SDH inhibition) |
| 7f | 2-chloroaniline | 68 | 6.9 (SDH inhibition) |
Solvent and Catalyst Optimization
Impact of Reaction Conditions
-
Solvents : Ethanol and THF are preferred for cyclization; DMF improves amidation yields.
-
Catalysts :
-
Temperature : Cyclization at 100°C maximizes yield, while higher temperatures (>130°C) promote side reactions.
Applications and Biological Relevance
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The amino group in 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide participates in nucleophilic substitution reactions. For example:
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N-Alkylation : Treatment with iodomethane (CH₃I) in the presence of sodium hydride (NaH) yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (73.8% yield) .
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Acylation : Reaction with acyl chlorides or anhydrides modifies the carboxamide group, forming secondary amides or esters.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acid-Catalyzed Hydrolysis : Refluxing with hydrochloric acid (HCl) converts the carboxamide to 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
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Base-Catalyzed Hydrolysis : Using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 70°C achieves similar conversion with 89.2% efficiency .
Formation of Acid Chlorides
The carboxylic acid derivative reacts with thionyl chloride (SOCl₂) to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride , a key intermediate for further derivatization .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 8 hours | Pyrazole-4-carbonyl chloride | High |
Nucleophilic Acyl Substitution
The acid chloride intermediate reacts with amines to form substituted amides:
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Reaction with Pyridylamines : Synthesizing N-(substituted pyridin-4-yl) derivatives (e.g., 6a–6l , 10a–10k ) via coupling with substituted pyridylamines in ethyl acetate .
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Antifungal Derivatives : Compounds like N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibit enhanced bioactivity .
Cross-Coupling Reactions
The pyrazole ring participates in transition-metal-catalyzed coupling:
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Suzuki Reaction : Reaction with phenylboronic acid in the presence of cupric acetate (Cu(OAc)₂) and pyridine forms 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (91% yield) .
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂, Pyridine | 1-Phenylpyrazole derivative | 91% |
Metabolic Transformations
In biological systems, the compound undergoes enzymatic modifications:
Biological Activity
5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrazole ring with a trifluoromethyl group at the 5-position and a carboxamide functional group at the 4-position. The synthesis typically involves the reaction of appropriate hydrazine derivatives with trifluoromethylated carbonyl compounds, followed by carboxylation.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various phytopathogenic fungi. The mechanism of action is primarily through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain.
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Fungus | EC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 7a | Gibberella zeae | 1.8 | SDH inhibition |
| 7c | Fusarium oxysporum | 1.5 | SDH inhibition |
| 7f | Phytophthora infestans | 6.8 | SDH inhibition |
| A8 | Sclerotinia sclerotiorum | 2.52 | SDH inhibition |
These compounds have shown effective inhibition against pathogens such as Gibberella zeae, Fusarium oxysporum, and Phytophthora infestans, with EC50 values indicating their potency .
Anti-inflammatory Activity
In addition to antifungal properties, certain derivatives of this compound have been evaluated for anti-inflammatory effects. These compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 119a | 0.02 | 462.91 |
| 119b | 0.04 | 334.25 |
These findings indicate that some derivatives possess a high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Studies and Mechanistic Insights
A study conducted on the antifungal activity of these compounds revealed that they disrupt fungal cell membranes, leading to cell death. For instance, compound 8 was shown to inhibit mycelial growth effectively by compromising membrane integrity . Furthermore, molecular docking studies indicated that these compounds fit well within the active site of SDH, forming crucial hydrogen bonds that enhance their inhibitory action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of pyrazole-4-carboxamides are highly dependent on substituent patterns. Key analogs and their characteristics are summarized below:
Table 1: Substituent Effects on Pyrazole-4-carboxamide Derivatives
Key Observations :
- Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound enhances metabolic resistance compared to chlorine-substituted analogs (e.g., 4c), which rely on halogen bonding but may exhibit higher environmental persistence .
- Aryl Substituents : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) at the 1-position show improved target binding, as seen in CB1 receptor antagonists .
- Carboxamide Position : The 4-carboxamide moiety is critical for hydrogen bonding in both insecticides (e.g., chlorantraniliprole analogs) and receptor antagonists .
Insecticidal Activity
The target compound and its analogs are evaluated against pests like Mythimna separata:
- This compound: Exhibits ovicidal and larvicidal activity at 50 mg/L, attributed to ryanodine receptor modulation .
- Anthranilic Diamides (e.g., 1-aryl-5-chloro-3-CF₃ derivatives) : Show moderate activity at 200 mg/L but lower efficacy than the target compound due to reduced -CF₃ stability .
- N-Pyridylpyrazole Carboxamides : Retain insecticidal activity but require structural optimization for field stability .
Receptor Modulation
- Cannabinoid CB1 Antagonists: The 4-methyl and dichlorophenyl-substituted analog (Table 1) demonstrates nanomolar potency (IC₅₀ = 0.139 nM), highlighting the role of bulky substituents in receptor binding .
- Fungicidal Activity: Select analogs, such as 5-amino-1-(4-fluorophenyl)-3-methyl derivatives, show unexpected fungicidal activity at 50 mg/L, suggesting dual applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide, and how can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters or analogs with hydrazine derivatives. For example, ethyl acetoacetate can react with trifluoromethyl-substituted hydrazines under acidic conditions to form the pyrazole core . Regioselectivity is influenced by substituent electronic effects; trifluoromethyl groups at the 5-position are stabilized by resonance. Optimization of reaction temperature (e.g., 80–100°C) and catalysts (e.g., acetic acid) improves yield . Confirm regiochemistry via (e.g., coupling constants for pyrazole protons) and X-ray crystallography .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carboxamide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) .
- : Pyrazole protons appear as doublets (δ 6.5–8.0 ppm). The trifluoromethyl group shows a singlet in (δ -60 to -70 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural validation .
Q. How can aqueous solubility limitations of this compound be mitigated in biological assays?
- Methodological Answer :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion .
- Synthesize prodrugs (e.g., ester derivatives) or salt forms (e.g., sodium carboxylate) to improve solubility .
- Employ nanoformulations (e.g., liposomes) for controlled release in in vivo studies .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to enzyme targets like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of COX-2 (PDB ID: 5KIR) to assess interactions with the trifluoromethyl and carboxamide groups .
- Conduct molecular dynamics simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns trajectories .
- Validate predictions with in vitro enzyme inhibition assays (IC measurements) .
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers .
- Structural analogs : Test derivatives (e.g., 5-methyl or 5-chloro analogs) to isolate the role of the trifluoromethyl group in activity .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Reaction monitoring : Use HPLC or TLC to track intermediate formation (e.g., hydrazone intermediates) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield by 15–20% .
- Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to β-ketoester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
